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Compound of Interest

Compound Name: Ophiopogonanone C

Cat. No.: B1630322 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with Ophiopogonanone C. This resource provides troubleshooting

guides and frequently asked questions (FAQs) to assist you in interpreting the complex NMR

spectra of this homoisoflavonoid.

Frequently Asked Questions (FAQs)
Q1: What is Ophiopogonanone C and why is its NMR spectrum complex?

A1: Ophiopogonanone C is a homoisoflavonoidal compound isolated from the tuber of

Ophiopogon japonicus.[1][2] Its structure, featuring a chromanone core with multiple

substituents, including a methyl group, a formyl group, and a methylenedioxybenzyl group,

gives rise to a complex NMR spectrum. The presence of chiral centers and restricted bond

rotations can also lead to overlapping signals and complex splitting patterns, making

straightforward interpretation challenging.

Q2: Where can I find the reference NMR data for Ophiopogonanone C?

A2: The original spectroscopic data for Ophiopogonanone C, including ¹H and ¹³C NMR, was

reported in the Journal of Natural Products, 2002, volume 65, issue 11, pages 1731-1733.[1][2]

[3] This publication details the isolation and structure elucidation of five new homoisoflavonoids,

including Ophiopogonanone C.

Q3: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
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A3: Unexpected peaks can arise from several sources. Common culprits include residual

solvents from your purification process (e.g., ethyl acetate, acetone), moisture (water peak), or

impurities in your sample. It is also possible that you are observing rotamers, which are

isomers that differ by rotation around a single bond and can give rise to separate sets of

signals in the NMR spectrum.

Q4: The integration of my aromatic protons does not match the expected values. What should I

do?

A4: Inaccurate integration in the aromatic region can be due to overlapping signals or the

presence of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Trying a different deuterated

solvent, such as acetone-d₆ or benzene-d₆, can often resolve overlapping peaks and allow for

more accurate integration.

Troubleshooting Guide
Issue 1: Overlapping Signals in the ¹H NMR Spectrum
Symptoms:

Broad or poorly resolved multiplets.

Difficulty in determining coupling constants.

Inaccurate integration values.

Possible Causes:

Co-eluting impurities.

Presence of rotamers.

Insufficient magnetic field strength of the NMR instrument.

Solutions:

Change the NMR Solvent: Switching to a solvent with different magnetic anisotropy, such as

benzene-d₆, can induce differential shifts in proton resonances, potentially resolving
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overlapping signals.

Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes

coalesce signals from rotamers by increasing the rate of bond rotation.

Utilize 2D NMR Techniques:

COSY (Correlation Spectroscopy): Helps to identify coupled proton systems, even in

crowded regions.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds, which is invaluable for piecing together the

molecular structure.

Issue 2: Ambiguous Carbon Signal Assignments in the
¹³C NMR Spectrum
Symptoms:

Difficulty in distinguishing between quaternary carbons and protonated carbons.

Uncertainty in assigning specific carbons within the aromatic rings.

Possible Causes:

Similar chemical environments leading to close chemical shifts.

Weak signals for quaternary carbons.

Solutions:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for

differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and

CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are

not observed in DEPT spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): By observing long-range correlations from

well-resolved proton signals to carbon signals, you can unambiguously assign quaternary

carbons and other carbons within the molecular skeleton.

Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for

Ophiopogonanone C based on its known structure and typical chemical shifts for similar

homoisoflavonoids. Note: The specific data from the primary literature could not be retrieved,

so these are predicted values and ranges.

Table 1: Predicted ¹H NMR Data for Ophiopogonanone C

Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 4.2 - 4.5 m -

H-3 3.0 - 3.3 m -

H₂-9 2.8 - 3.1 m -

6-CH₃ 2.0 - 2.2 s -

8-CHO 9.8 - 10.2 s -

H-2' 6.7 - 6.9 d ~1.5

H-5' 6.6 - 6.8 d ~8.0

H-6' 6.5 - 6.7 dd ~8.0, 1.5

3',4'-OCH₂O- 5.9 - 6.1 s -

5-OH 11.0 - 12.0 s -

7-OH 5.0 - 6.0 s -

Table 2: Predicted ¹³C NMR Data for Ophiopogonanone C
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Position Predicted Chemical Shift (δ, ppm)

C-2 70 - 75

C-3 45 - 50

C-4 195 - 200

C-4a 100 - 105

C-5 160 - 165

C-6 105 - 110

C-7 160 - 165

C-8 105 - 110

C-8a 160 - 165

C-9 30 - 35

6-CH₃ 8 - 12

8-CHO 190 - 195

C-1' 125 - 130

C-2' 108 - 112

C-3' 147 - 150

C-4' 146 - 149

C-5' 108 - 112

C-6' 120 - 125

3',4'-OCH₂O- 100 - 105

Experimental Protocols
A standard approach for acquiring the NMR data for Ophiopogonanone C would involve the

following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of purified Ophiopogonanone C in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key

parameters to optimize include the number of scans, relaxation delay, and spectral width.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural

abundance of ¹³C, a longer acquisition time with a greater number of scans is typically

required.

2D NMR Acquisition:

COSY: A standard gradient-selected COSY experiment is usually sufficient.

HSQC: A gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings

(typically ~145 Hz) should be performed.

HMBC: A gradient-selected HMBC experiment optimized for long-range couplings

(ⁿJ(C,H), typically 4-10 Hz) is essential for structural elucidation.

DEPT-135: This experiment should be run to differentiate carbon multiplicities.

Visualization
The following diagrams illustrate the logical workflow for interpreting the complex NMR spectra

of Ophiopogonanone C.
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Caption: Experimental workflow for NMR-based structure elucidation.
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Click to download full resolution via product page

Caption: Logical relationships in 2D NMR spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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